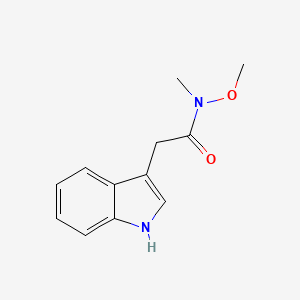
2-(1H-吲哚-3-基)-N-甲氧基-N-甲基乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The description of a compound typically includes its chemical formula, molecular weight, and structural formula. It may also include the compound’s IUPAC name and any common or trade names it’s known by .
Synthesis Analysis
The synthesis of a compound involves a series of chemical reactions that transform starting materials into the desired product. The process is often optimized to improve yield, reduce cost, and minimize environmental impact .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational methods are often used .Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This can include reactions with other compounds or decomposition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .科学研究应用
癌细胞中的甲状质诱导
类似于2-(1H-吲哚-3-基)-N-甲氧基-N-甲基乙酰胺的吲哚类化合物的另一个重要的应用是在癌症研究中。 罗宾逊等人(2012 年) 的一项研究描述了类似于甲氧基甲基异戊二烯基苯丙酮的查耳酮类化合物的合成,这些化合物可以诱导胶质母细胞瘤和其他类型的癌细胞发生甲状质变。甲状质变是一种不依赖于半胱天冬酶的细胞死亡形式,其特征是液泡积累,导致细胞破裂。
抗菌活性
包括与2-(1H-吲哚-3-基)-N-甲氧基-N-甲基乙酰胺结构相关的化合物在内的吲哚衍生物已经过抗菌性能测试。 卡拉伊等人(2017 年) 对类似化合物进行的研究显示出对革兰氏阳性菌和革兰氏阴性菌(包括大肠杆菌和金黄色葡萄球菌)的杀菌作用。
抗氧化特性
与2-(1H-吲哚-3-基)-N-甲氧基-N-甲基乙酰胺结构相关的化合物已被评估其抗氧化活性。 戈皮和达纳拉朱(2020 年) 合成了 N-(取代苯基)-2-(3-(羟亚氨基)甲基)-1H-吲哚-1-基)乙酰胺衍生物,发现它们表现出相当大的抗氧化活性,与标准抗氧化剂相当。
生物碱的合成
该化合物在吲哚生物碱的合成中具有潜在应用。 霍凯莱克和帕蒂尔(2000 年) 探索了它在合成 1,5 甲烷氮杂环己烯(3,4-b)吲哚骨架中的用途,这是链霉菌素和阿夸米林型吲哚生物碱的前体。
用于抗菌剂和抗氧化剂的吲哚衍生物合成
纳拉波利和比拉达尔(2017 年) 研究了含有苯并咪唑和吲哚部分的吲哚衍生物的合成,用于抗菌和抗氧化应用。这些合成的化合物显示出有效的抗菌活性和良好的抗氧化性能。
癌症成像剂
包括与2-(1H-吲哚-3-基)-N-甲氧基-N-甲基乙酰胺结构相似的吲哚衍生物在内的化合物已被评估为癌症研究中的潜在成像剂。 乌丁等人(2009 年) 合成了碘化吲哚美辛衍生物,评估它们作为 COX-2 的选择性抑制剂和在体内成像的潜力。
抗炎和 COX 抑制特性
吲哚衍生物已被研究其抗炎特性和对环氧合酶 (COX) 酶的选择性抑制。 巴特等人(2018 年) 合成了 2-(5-甲氧基-2-甲基-1H-吲哚-3-基)-N'-[(E)-(取代苯基)亚甲基]乙酰肼衍生物并对其进行了评估,这些衍生物显示出显着的抗炎活性和选择性 COX-2 抑制。
作用机制
Target of Action
Indole derivatives, which include 2-(1h-indol-3-yl)-n-methoxy-n-methylacetamide, have been found to bind with high affinity to multiple receptors . These compounds play a significant role in cell biology and have been used as biologically active compounds for the treatment of various disorders .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that can inhibit the replication of certain viruses .
Biochemical Pathways
Indole derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may affect multiple biochemical pathways and have downstream effects on various biological processes.
Pharmacokinetics
The presence of certain groups attached to the aryl ring in indole derivatives can increase the lipophilic nature of the compound, thereby making the molecule more cell-permeable . This suggests that 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may have good bioavailability.
Result of Action
Indole derivatives have been shown to inhibit the replication of certain viruses , suggesting that 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may have similar effects.
Action Environment
The structure of indole derivatives can be influenced by the reaction environment, which can affect the formation of certain compounds . This suggests that the action of 2-(1H-Indol-3-YL)-N-methoxy-N-methylacetamide may also be influenced by environmental factors.
安全和危害
未来方向
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-methoxy-N-methylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O2/c1-14(16-2)12(15)7-9-8-13-11-6-4-3-5-10(9)11/h3-6,8,13H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHWIEBDIWCQCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CC1=CNC2=CC=CC=C21)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


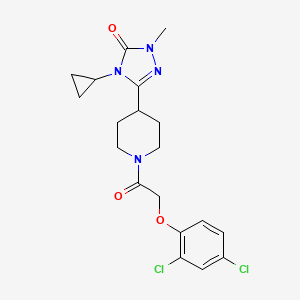
![N-(4-ethylphenyl)-2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2575963.png)
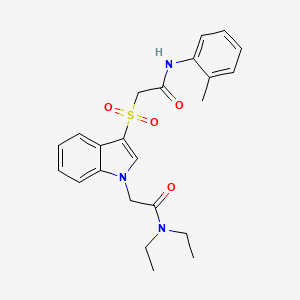
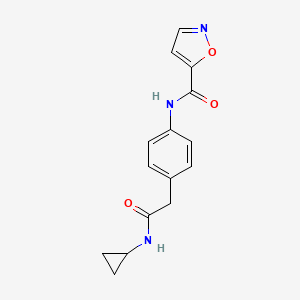
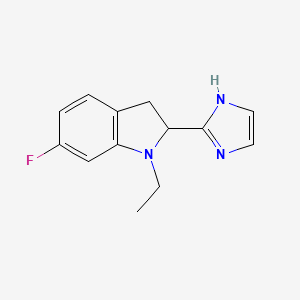
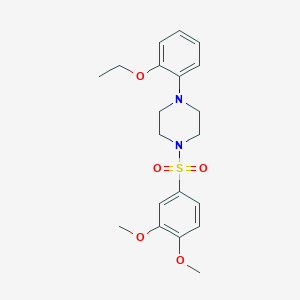
![2-[(Pyrrolidine-1-sulfonyl)methyl]benzonitrile](/img/structure/B2575970.png)
![8-{[(4-fluorophenyl)methyl]sulfanyl}-3-methyl-7-(3-phenylpropyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2575974.png)
![5-[(4-Isopropylphenoxy)methyl]thiophene-2-carboxylic acid](/img/structure/B2575975.png)
![(E)-{2-[(2,6-dichlorophenyl)sulfanyl]-1-{6-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-5-yl}ethylidene}(methoxy)amine](/img/structure/B2575976.png)
![N-allyl-8-(4-ethoxyphenyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2575978.png)
![2-Chloro-N-[[1-(methoxymethyl)-3,4-dihydroisochromen-1-yl]methyl]propanamide](/img/structure/B2575979.png)
